1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that features a pyrazoloquinoline core structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromophenyl group and a methyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazoloquinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the pyrazoloquinoline core.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the pyrazoloquinoline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline include other pyrazoloquinoline derivatives and bromophenyl-substituted heterocycles These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities
Properties
CAS No. |
654650-64-3 |
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Molecular Formula |
C17H14BrN3 |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14BrN3/c1-11-15-10-19-16-8-3-2-7-14(16)17(15)21(20-11)13-6-4-5-12(18)9-13/h2-9,19H,10H2,1H3 |
InChI Key |
LCCLRSXPLUXRBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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